molecular formula C10H20ClNO2 B1375643 4-Amino-3-cyclohexylbutanoic acid hydrochloride CAS No. 78269-74-6

4-Amino-3-cyclohexylbutanoic acid hydrochloride

Cat. No. B1375643
CAS RN: 78269-74-6
M. Wt: 221.72 g/mol
InChI Key: HNDGNVOUFQPTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-cyclohexylbutanoic acid hydrochloride is a chemical compound with the CAS Number: 78269-74-6 . It has a molecular weight of 221.73 and its molecular formula is C10H20ClNO2. It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Amino-3-cyclohexylbutanoic acid hydrochloride is 1S/C10H19NO2.ClH/c11-7-9 (6-10 (12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2, (H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

4-Amino-3-cyclohexylbutanoic acid hydrochloride is a powder with a molecular weight of 221.73 and a molecular formula of C10H20ClNO2.

Scientific Research Applications

Synthesis and Structural Analysis

4-Amino-3-cyclohexylbutanoic acid hydrochloride, a derivative of γ-aminobutyric acid, is involved in the synthesis of various pharmacologically active substances. The compound's synthesis often involves acid hydrolysis of oxopyrrolidinecarboxylic acids, providing a straightforward method for preparing targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).

Tetrazole-Containing Derivatives

The reactivity of 4-amino-3-cyclohexylbutanoic acid hydrochloride's amino and carboxy terminal groups is utilized to prepare tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment (Putis et al., 2008).

Enzyme Interaction Studies

Studies have examined substituted 4-aminobutanoic acids as potential substrates for the enzyme gamma-aminobutyric acid aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (Silverman & Levy, 1981).

Synthesis of Amino Acid Derivatives

4-Amino-3-cyclohexylbutanoic acid hydrochloride is also involved in the synthesis of various amino acid derivatives, some of which have shown pharmacological activity or potential as enzyme substrates. This includes the synthesis of compounds such as 4-hydroxybenzyl-substituted amino acids (Guo et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-cyclohexylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDGNVOUFQPTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-cyclohexylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Reactant of Route 2
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Reactant of Route 3
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Reactant of Route 4
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Reactant of Route 5
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Reactant of Route 6
4-Amino-3-cyclohexylbutanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.